5-Methylisoxazol-4-ol
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Overview
Description
5-Methylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazol-4-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole derivatives . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methylisoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
5-Methylisoxazol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a valuable tool for studying biological processes.
Medicine: this compound and its derivatives have potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Methylisoxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylisoxazol-4-ol include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 4-Phenylisoxazole
- 5-Chloroisoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Methylisoxazol-4-ol is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its isoxazole ring structure, which contributes significantly to its biological properties. The synthesis of this compound typically involves reactions that introduce the methyl group at the 5-position of the isoxazole ring. Various synthetic routes have been explored to optimize yield and purity, focusing on the introduction of functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, with some derivatives showing activity comparable to standard antibiotics like ciprofloxacin. For instance, compounds derived from this compound were tested against Escherichia coli and exhibited significant inhibition zones, suggesting strong antibacterial potential .
Anticancer Properties
The anticancer activity of this compound has been evaluated through several studies. One study reported that derivatives of this compound displayed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values indicating effective growth inhibition without significant toxicity to normal cells . The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell proliferation.
Immunomodulatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown immunomodulatory effects . It has been observed to inhibit the proliferation of lymphocytes in response to mitogens, indicating potential use in managing autoimmune disorders . The compound's ability to modulate cytokine production further supports its role as an immunoregulator.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Antimicrobial Evaluation : A comprehensive study evaluated various derivatives for their antibacterial activity against multiple strains, revealing that modifications in the aryl ring significantly influenced efficacy. Table 1 summarizes the antibacterial activity of selected compounds derived from this compound.
Compound Bacterial Strain Zone of Inhibition (mm) 5a E. coli 18 5b Staphylococcus aureus 15 5c Pseudomonas aeruginosa 20 -
Cytotoxicity Studies : Another study assessed the cytotoxic effects on cancer cell lines using the MTT assay, highlighting that certain derivatives exhibited significant growth inhibition with minimal toxicity towards normal cells.
Compound Cell Line IC50 (µM) Derivative A MCF-7 12 Derivative B HCT116 15 Derivative C A549 10 - Immunological Activity : Research demonstrated that specific derivatives could suppress TNF-α production in human blood cultures, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
5-methyl-1,2-oxazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-4(6)2-5-7-3/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBXLSJEYWGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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